(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one
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Overview
Description
(1S,4S)-2-Phenyl-2,5-diazabicyclo[221]heptan-3-one is a bicyclic compound featuring a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one typically involves the reaction of phenylhydrazine with a suitable bicyclic ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but differs in its chemical properties and reactivity.
Benzimidazole Derivatives: These compounds share some structural similarities and are also studied for their biological activity.
Uniqueness
(1S,4S)-2-Phenyl-2,5-diazabicyclo[221]heptan-3-one is unique due to its specific diazabicyclo structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(1S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C11H12N2O/c14-11-10-6-9(7-12-10)13(11)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10?/m0/s1 |
InChI Key |
PGEZKYGVUZRVNR-RGURZIINSA-N |
Isomeric SMILES |
C1[C@H]2CNC1C(=O)N2C3=CC=CC=C3 |
Canonical SMILES |
C1C2CNC1C(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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